molecular formula C21H16N2O4S B3405187 (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide CAS No. 1286744-34-0

(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B3405187
CAS No.: 1286744-34-0
M. Wt: 392.4
InChI Key: ZRDIFRNPSUOGLU-VQHVLOKHSA-N
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Description

The compound "(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide" features a thiophene-3-carboxamide core substituted with a phenyl group at position 5 and an acrylamido linker at position 2. The acrylamido group is further functionalized with a benzo[d][1,3]dioxol-5-yl moiety, a bicyclic aromatic system known for its electron-rich properties and metabolic stability. This structure combines a heterocyclic backbone (thiophene) with a conjugated acrylamido group, which may enhance binding interactions in biological systems. The synthesis likely involves coupling (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives with aminothiophene intermediates using reagents such as HATU and DIPEA in DMF, as seen in analogous syntheses .

Properties

IUPAC Name

2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c22-20(25)15-11-18(14-4-2-1-3-5-14)28-21(15)23-19(24)9-7-13-6-8-16-17(10-13)27-12-26-16/h1-11H,12H2,(H2,22,25)(H,23,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDIFRNPSUOGLU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a benzo[d][1,3]dioxole-containing acrylamide under specific conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or polymers. Its electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiophene vs. Imidazole/Thiazole/Coumarin
  • Imidazole Derivatives (): Compounds like 4d–4f and 5b–j feature benzo[d][1,3]dioxol groups attached to imidazole cores. These compounds exhibit electron-withdrawing substituents (e.g., Br, NO₂) that reduce solubility compared to the phenyl-substituted thiophene in the target compound .
  • Thiazole Derivatives (): (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide replaces the thiophene with a thiazole ring.
  • Coumarin Derivatives (): Compounds like 13 and 14 contain a lactone ring (coumarin core) instead of thiophene. Coumarins are highly planar and fluorescent, which may limit membrane permeability compared to the target compound’s carboxamide group .
Table 1: Core Heterocycle Comparison
Compound Class Core Structure Key Features Potential Impact Reference
Target Compound Thiophene Carboxamide group, phenyl substituent Moderate polarity, conformational flexibility
Imidazole Derivatives Imidazole Electron-withdrawing substituents (Br, NO₂) Reduced solubility, enhanced stability
Thiazole Derivatives Thiazole Additional nitrogen atom Improved hydrogen bonding
Coumarin Derivatives Coumarin Lactone ring, planar structure Fluorescence, lower permeability

Substituent and Linker Group Analysis

Acrylamido Linker vs. Other Functional Groups
  • Penta-2,4-dienamide Linkers (): Compounds D14–D20 extend conjugation via penta-2,4-dienamide groups. The extended π-system may enhance UV absorption but reduce metabolic stability compared to the target’s acrylamido linker .
  • Cyclopropane Moieties (): The cyclopropane-containing compound 4t introduces rigidity, which could restrict conformational flexibility but improve target selectivity .
  • Hydroxamic Acid Derivatives (): Compounds like (S,E)-4-(2-(3-(benzo[1,3]dioxol-5-yl)acrylamido)-3-phenylpropanamido)benzoic acid incorporate hydroxamic acid groups, enabling metal chelation—a feature absent in the target compound .
Table 2: Linker and Substituent Effects
Compound Linker/Substituent Key Properties Reference
Target Compound Acrylamido linker Moderate conjugation, flexibility
D14–D20 () Penta-2,4-dienamide Extended conjugation, potential UV activity
4t () Cyclopropane Rigid structure, enhanced selectivity
Hydroxamic Acid Derivatives Hydroxamic acid Metal chelation, epigenetic modulation

Biological Activity

The compound (E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide is a complex organic molecule that presents a unique combination of functional groups and heterocyclic structures. This article aims to explore its biological activity based on existing literature and structure-activity relationships (SAR) associated with similar compounds.

Structural Characteristics

This compound features:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
  • Thiophene ring : Often associated with pharmacological properties.
  • Acrylamide and carboxamide functionalities : Indicate potential reactivity and biological interactions.

The mechanism of action for compounds containing similar structural motifs often involves:

  • Enzyme Inhibition : Many benzo[d][1,3]dioxole derivatives act as inhibitors of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
  • Covalent Bond Formation : The acrylamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to functional inhibition .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of benzodioxole derivatives on various cancer cell lines. The findings indicated that compounds with electron-donating substituents exhibited enhanced activity against breast cancer cells, suggesting a structure-activity relationship where substituent type and position significantly influenced efficacy .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives were screened for antimicrobial activity against Bacillus subtilis and Escherichia coli. Only a subset demonstrated significant inhibition, highlighting the selective nature of these compounds. The most active derivatives contained methoxy groups that enhanced their antibacterial properties .

Table 1: Summary of Biological Activities

Compound TypeActivity TypeCell Line/BacteriaObserved Effect
Benzodioxole DerivativesAnticancerMCF-7Cytotoxic
Benzodioxole DerivativesAntimicrobialBacillus subtilisSelective inhibition
Thiophene DerivativesAnticancerA549Cytotoxic
Acrylamide DerivativesEnzyme InhibitionMMPsInhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(E)-2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-phenylthiophene-3-carboxamide

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